molecular formula C7H5F3N2O B1306765 6-(Trifluoromethyl)picolinamide CAS No. 22245-84-7

6-(Trifluoromethyl)picolinamide

Cat. No.: B1306765
CAS No.: 22245-84-7
M. Wt: 190.12 g/mol
InChI Key: XSMRRJXIDVNINP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)picolinamide is an organic compound with the molecular formula C7H5F3N2O. It is characterized by the presence of a trifluoromethyl group attached to the sixth position of a picolinamide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct introduction of a trifluoromethyl group using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.

Another approach involves the construction of the picolinamide ring from a trifluoromethyl-containing building block. This method may involve multiple steps, including cyclization and functional group transformations .

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)picolinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

6-(Trifluoromethyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboxamide
  • 6-(Trifluoromethyl)-2-pyridinecarboxamide
  • 2-Pyridinecarboxamide, 6-(trifluoromethyl)-

Uniqueness

6-(Trifluoromethyl)picolinamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity to biological targets .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-3-1-2-4(12-5)6(11)13/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMRRJXIDVNINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392870
Record name 6-(Trifluoromethyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22245-84-7
Record name 6-(Trifluoromethyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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